REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[CH:8][CH:7]=[CH:6]2.C([O-])=O.[NH4+]>CO.[Pd]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH2:8][CH2:7][CH2:6]2 |f:1.2|
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Name
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|
Quantity
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69 μL
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Type
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reactant
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Smiles
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COC=1C=C2C=CC=NC2=CC1
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Name
|
|
Quantity
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0.32 g
|
Type
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reactant
|
Smiles
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C(=O)[O-].[NH4+]
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Name
|
|
Quantity
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5 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
0.05 g
|
Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was microwaved for 900 s at 100° C
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Duration
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900 s
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Type
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FILTRATION
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Details
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The mixture was filtered
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Type
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ADDITION
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Details
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2M HCl in Et2O (1.5 mL) was added
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Type
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DISSOLUTION
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Details
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The product was redissolved in H20/DCM
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Type
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EXTRACTION
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Details
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After extracting three times with DCM
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Type
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CONCENTRATION
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Details
|
the organic layer was concentrated
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Type
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CUSTOM
|
Details
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to give the product in 89% yield
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Type
|
CUSTOM
|
Details
|
The product was used without further purification
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Name
|
|
Type
|
|
Smiles
|
COC=1C=C2CCCNC2=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |